molecular formula C4H7N5O B15053097 3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide

3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B15053097
M. Wt: 141.13 g/mol
InChI Key: BZJNRBFIRROMGO-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of 3-amino-1,2,4-triazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-methyl-1H-1,2,4-triazole-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and carboxamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

3-amino-5-methyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C4H7N5O/c1-2-7-3(5)8-9(2)4(6)10/h1H3,(H2,5,8)(H2,6,10)

InChI Key

BZJNRBFIRROMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C(=O)N)N

Origin of Product

United States

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